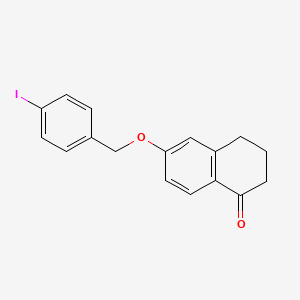
6-((4-Iodobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is of interest due to its potential applications in various fields.
6-((4-Iodobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
- The exact mechanism depends on the specific application.
- Molecular targets could include enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate the precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
6-((4-Iodobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, known by its CAS number 1487093-89-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H15IO2, with a molecular weight of 331.20 g/mol. The presence of an iodine atom in the structure suggests potential interactions in biological systems, particularly in receptor binding and enzyme inhibition.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The presence of the iodobenzyl group may enhance the compound's ability to inhibit specific enzymes involved in disease pathways, such as myeloperoxidase (MPO), which is implicated in inflammatory disorders .
- Antimicrobial Properties : Studies on related compounds have demonstrated antimicrobial activity against various pathogens, suggesting a potential for therapeutic applications .
Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of related naphthalene derivatives. The results indicated that these compounds significantly scavenged free radicals and reduced oxidative stress markers in vitro. The mechanism was attributed to their ability to donate electrons and stabilize free radicals.
Study 2: Enzyme Inhibition
Research involving enzyme assays demonstrated that this compound could inhibit MPO activity effectively. This inhibition was time-dependent and irreversible, suggesting a strong interaction between the compound and the enzyme active site .
Study 3: Antimicrobial Activity
In a series of tests against bacterial strains, derivatives of naphthalene exhibited varying degrees of antimicrobial activity. For instance, compounds with halogen substitutions showed enhanced efficacy compared to their non-halogenated counterparts. This suggests that this compound may also possess similar properties.
Data Summary Table
| Activity | Compound | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antioxidant | This compound | TBD | Free radical scavenging |
| MPO Inhibition | This compound | TBD | Irreversible inhibition |
| Antimicrobial | Related naphthalene derivatives | Varies | Disruption of bacterial cell wall |
Properties
Molecular Formula |
C17H15IO2 |
|---|---|
Molecular Weight |
378.20 g/mol |
IUPAC Name |
6-[(4-iodophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H15IO2/c18-14-6-4-12(5-7-14)11-20-15-8-9-16-13(10-15)2-1-3-17(16)19/h4-10H,1-3,11H2 |
InChI Key |
NGGGCCBWQXZVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)I)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















